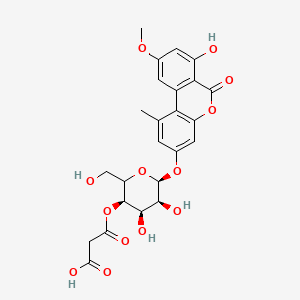
Alternariol-9-methylether-3-beta-D-(4'-malonyl)-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside is a complex organic compound. It is a derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound is of interest due to its potential biological activities and its presence in various food products contaminated by Alternaria species.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside typically involves multiple steps, starting from alternariol. The process may include methylation, glycosylation, and malonylation reactions. Each step requires specific reagents and conditions, such as:
Methylation: Using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Glycosylation: Employing a glycosyl donor such as a protected glucose derivative in the presence of a catalyst like silver triflate (AgOTf).
Malonylation: Using malonyl chloride (CH2(COCl)2) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex compounds is often not feasible due to the intricate and multi-step synthesis required. Instead, extraction from natural sources or biotechnological methods using genetically modified microorganisms might be explored.
化学反応の分析
Types of Reactions
Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Involving nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its role as a mycotoxin and its effects on living organisms.
Medicine: Exploring its potential therapeutic effects or toxicity.
Industry: Monitoring its presence in food products and developing methods for its detection and removal.
作用機序
The mechanism by which Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside exerts its effects involves its interaction with cellular components. It may inhibit enzymes, disrupt cellular membranes, or interfere with DNA replication. The specific molecular targets and pathways depend on the biological context and require further research.
類似化合物との比較
Similar Compounds
Alternariol: The parent compound, known for its mycotoxic properties.
Alternariol monomethyl ether: A simpler methylated derivative.
Alternariol-3-glucoside: A glycosylated derivative without the malonyl group.
Uniqueness
Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside is unique due to its specific combination of methylation, glycosylation, and malonylation, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C24H24O13 |
|---|---|
分子量 |
520.4 g/mol |
IUPAC名 |
3-[(3R,4R,5S,6S)-4,5-dihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-oxopropanoic acid |
InChI |
InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(26)19(12)23(32)35-14)34-24-21(31)20(30)22(15(8-25)36-24)37-17(29)7-16(27)28/h3-6,15,20-22,24-26,30-31H,7-8H2,1-2H3,(H,27,28)/t15?,20-,21+,22+,24-/m1/s1 |
InChIキー |
DHMROGTYLCDGQS-DOROSJICSA-N |
異性体SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)CO)OC(=O)CC(=O)O)O)O |
正規SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)CO)OC(=O)CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)

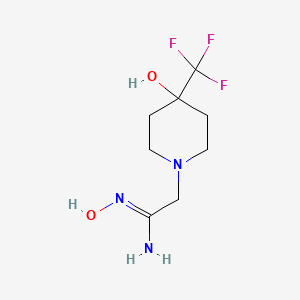
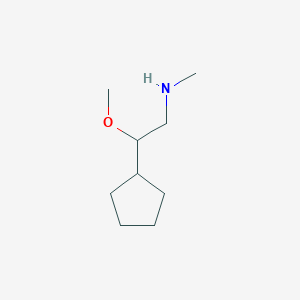
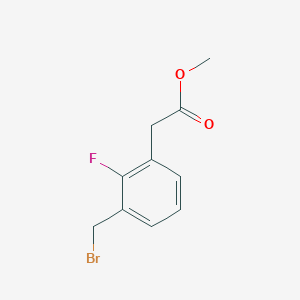
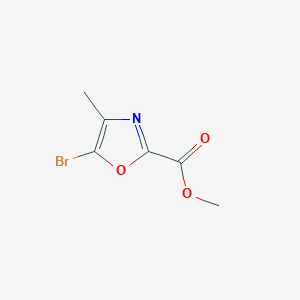
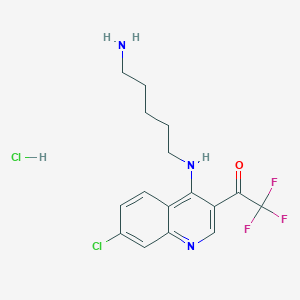

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

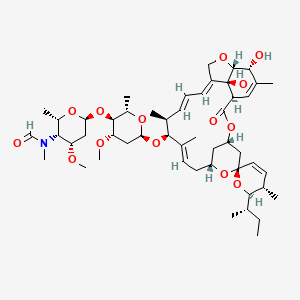
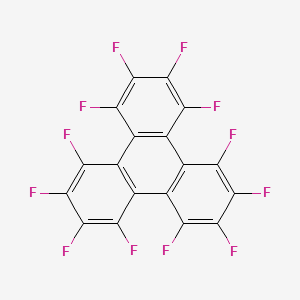
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
